Catalyst Loading and Productivity: (S)-TCFP-Rh vs. Rh-Me-DuPhos in Pregabalin Precursor Hydrogenation
In the asymmetric hydrogenation of a pregabalin pharmaceutical precursor (compound 8), catalyst precursor (S)-TCFP-Rh (referred to as catalyst 5a) demonstrated significantly superior productivity metrics compared to (R,R)-Rh-Me-DuPhos [1]. (S)-TCFP-Rh achieved 98% enantiomeric excess (ee) with a substrate-to-catalyst (S/C) ratio of 2,700, representing a 10-fold reduction in required catalyst compared to the 27,000 S/C needed for Rh-Me-DuPhos . Furthermore, (S)-TCFP-Rh operated at a substrate concentration of 20% (w/w) versus 6-10% for Rh-Me-DuPhos, effectively doubling reactor throughput . (S)-TCFP-Rh also completed the reaction at room temperature, while Rh-Me-DuPhos required heating to 55°C .
| Evidence Dimension | Catalyst Efficiency and Productivity |
|---|---|
| Target Compound Data | S/C = 2,700; Substrate conc. = 20%; Temp = RT; 98% ee |
| Comparator Or Baseline | (R,R)-Rh-Me-DuPhos: S/C = 27,000; Substrate conc. = 6-10%; Temp = 55°C; 97% ee |
| Quantified Difference | 10-fold lower catalyst loading, 2-3x higher substrate concentration, 97-98% ee |
| Conditions | Hydrogenation of pregabalin precursor (compound 8) in MeOH under H₂ pressure (45 psi for TCFP, 50 psi for DuPhos) |
Why This Matters
This 10-fold reduction in catalyst usage and doubling of reactor throughput directly translates to lower cost of goods and increased manufacturing efficiency for industrial-scale pharmaceutical production.
- [1] Hoge, G.; Wu, H.-P.; Kissel, W. S.; Pflum, D. A.; Greene, D. J.; Bao, J. Highly Selective Asymmetric Hydrogenation Using a Three Hindered Quadrant Bisphosphine Rhodium Catalyst. J. Am. Chem. Soc. 2004, 126 (19), 5966–5967. View Source
